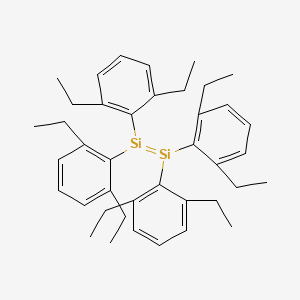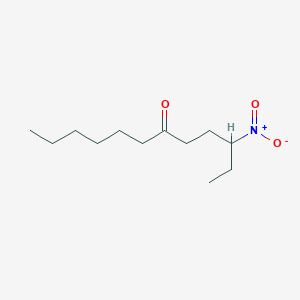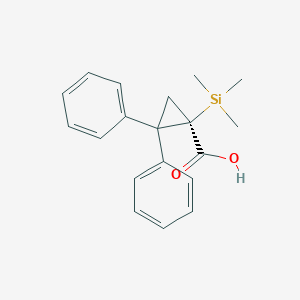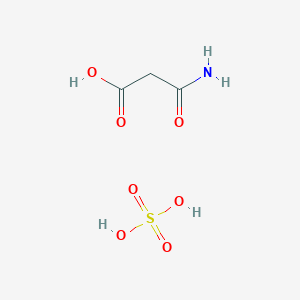
3-Amino-3-oxopropanoic acid;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-oxopropanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, making it an amino acid derivative . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4 . This compound is widely used in various industrial applications due to its strong acidic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-3-oxopropanoic acid can be synthesized through the reaction of ethylene glycol with ammonia and carbon dioxide under specific conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Amino-3-oxopropanoic acid often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions include oxo acids, amine derivatives, and substituted amino acids .
Aplicaciones Científicas De Investigación
3-Amino-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used as a catalyst in organic synthesis and in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, which may contribute to its antimicrobial and anti-inflammatory activities . Additionally, its ability to participate in various chemical reactions makes it a versatile compound in biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-beta-alanine: Similar in structure but lacks the amino group.
Malonamic acid: Another derivative of amino acids with similar properties.
Uniqueness
3-Amino-3-oxopropanoic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to act as both an acid and a base makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
90072-87-0 |
|---|---|
Fórmula molecular |
C3H7NO7S |
Peso molecular |
201.16 g/mol |
Nombre IUPAC |
3-amino-3-oxopropanoic acid;sulfuric acid |
InChI |
InChI=1S/C3H5NO3.H2O4S/c4-2(5)1-3(6)7;1-5(2,3)4/h1H2,(H2,4,5)(H,6,7);(H2,1,2,3,4) |
Clave InChI |
CUHBTBZRFUWVNF-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)N)C(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


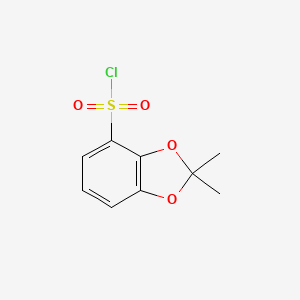
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)

![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
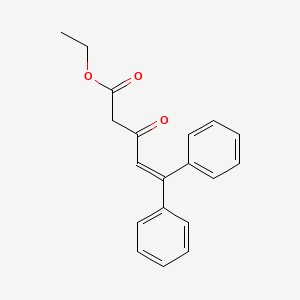
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
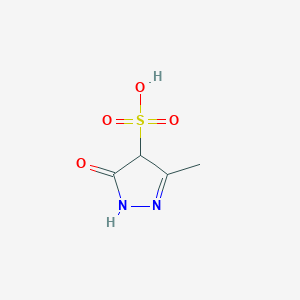
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
